Thiadrine thiocyanate

CAS No.: 24702-95-2

Cat. No.: VC18430434

Molecular Formula: C12H15N3S2

Molecular Weight: 265.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24702-95-2 |

|---|---|

| Molecular Formula | C12H15N3S2 |

| Molecular Weight | 265.4 g/mol |

| IUPAC Name | 3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine;thiocyanic acid |

| Standard InChI | InChI=1S/C11H14N2S.CHNS/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;2-1-3/h3-8,10,12H,1-2H3;3H |

| Standard InChI Key | WNDFVBQJYJRMQO-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(SC(=N)N1C)C2=CC=CC=C2.C(#N)S |

Introduction

Chemical Identity and Structural Characteristics

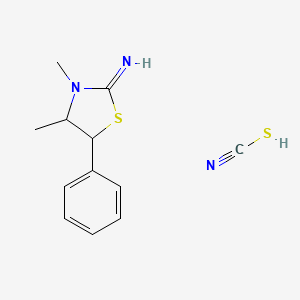

Thiadrine thiocyanate is systematically named 3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine;thiocyanic acid. Its structure combines a thiazolidine ring substituted with methyl and phenyl groups, linked to a thiocyanate moiety. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 24702-95-2 |

| Molecular Formula | C₁₂H₁₅N₃S₂ |

| Molecular Weight | 265.4 g/mol |

| IUPAC Name | 3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine;thiocyanic acid |

| Canonical SMILES | CC1C(SC(=N)N1C)C2=CC=CC=C2.C(#N)S |

| InChI Key | WNDFVBQJYJRMQO-UHFFFAOYSA-N |

The thiocyanate group (-SCN) exhibits ambidentate behavior, enabling coordination with metal ions via sulfur or nitrogen atoms. This property underpins its utility in coordination chemistry and catalytic applications.

Synthesis and Manufacturing Considerations

While detailed synthetic protocols for thiadrine thiocyanate remain proprietary, its structure suggests pathways involving:

-

Cyclocondensation: Reaction of thiourea derivatives with α,β-unsaturated ketones or aldehydes.

-

Nucleophilic Substitution: Introduction of the thiocyanate group via potassium thiocyanate (KSCN) in polar aprotic solvents.

Analogous methods for thiazinane derivatives (e.g., ferrocene-containing 1,3-thiazinan-2-imines) involve ultrasound-assisted cyclization of β-hydroxy thioureas . For thiadrine thiocyanate, similar conditions—such as acetic acid-mediated cyclization—may facilitate ring closure . Challenges include controlling stereochemistry and minimizing side reactions due to the thiocyanate’s reactivity.

Biological Activity and Mechanisms

Antimicrobial Properties

Thiadrine thiocyanate’s thiocyanate anion is enzymatically converted to hypothiocyanous acid (HOSCN) by lactoperoxidase in mucosal secretions. HOSCN exerts broad-spectrum antimicrobial effects by oxidizing thiol groups in microbial proteins, disrupting bacterial membranes and viral capsids. This mechanism is critical in innate immunity, particularly in respiratory and oral defenses.

Thyroid Hormone Modulation

The thiocyanate ion competitively inhibits the sodium-iodide symporter (NIS) in thyroid follicular cells, reducing iodine uptake. In iodine-deficient individuals, this inhibition exacerbates hypothyroidism, highlighting the compound’s dual role as a therapeutic agent and potential toxicant.

Protein Denaturation and Enzyme Interactions

Studies demonstrate that thiocyanate ions destabilize protein tertiary structures by interacting with both hydrophobic residues and polar backbone regions. This denaturation activity is leveraged in chaotropic agent formulations for protein purification. Additionally, thiadrine thiocyanate modulates myeloperoxidase (MPO) activity, altering oxidative stress pathways implicated in neurodegenerative and cardiovascular diseases.

Applications in Pharmaceutical and Industrial Research

Therapeutic Development

-

Antimicrobial Formulations: Incorporated into topical creams for infections caused by Staphylococcus aureus and Candida albicans.

-

Thyroid Research: Used to model iodine deficiency disorders and test NIS inhibitors.

-

Oxidative Stress Modulation: Investigated in MPO-linked conditions like atherosclerosis and Alzheimer’s disease.

Biochemical Tools

-

Protein Solubilization: Enhances solubility of membrane-bound proteins in electrophoresis.

-

Enzyme Kinetics: Acts as a competitive inhibitor in kinetic assays for peroxidases and oxidoreductases.

Comparative Analysis with Related Compounds

Thiadrine thiocyanate’s ambidentate thiocyanate group distinguishes it from structurally similar heterocycles:

Unlike thietanes, which undergo [2+2] cycloadditions , thiadrine thiocyanate’s reactivity centers on its thiocyanate group and aromatic substituents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume